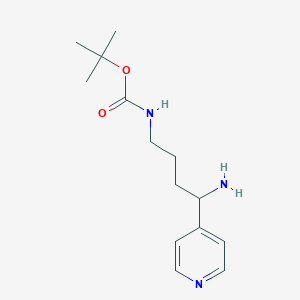

(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(4-amino-4-pyridin-4-ylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-8-4-5-12(15)11-6-9-16-10-7-11/h6-7,9-10,12H,4-5,8,15H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUYWDMBLUUXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester typically involves the reaction of 4-aminopyridine with a suitable butylating agent, followed by the introduction of the carbamate group. One common method involves the use of tert-butyl chloroformate as the carbamoylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Piperidine derivatives.

Substitution: Various substituted carbamates and amides.

Scientific Research Applications

Chemistry

In synthetic chemistry, (4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester serves as a building block for more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the development of diverse derivatives with tailored properties.

Biology

In biological research, this compound acts as a ligand for studying enzyme-substrate interactions. Its structural characteristics enable it to bind effectively to specific active sites on enzymes, providing insights into enzyme mechanisms and facilitating the exploration of biochemical pathways.

Medicine

In medicinal chemistry, this compound is being investigated as a potential drug candidate . Its ability to interact with biological targets suggests promise in developing new therapeutics for various conditions, particularly neurological disorders. Research indicates that it may effectively cross the blood-brain barrier and interact with neurotransmitter systems, making it a candidate for treating diseases such as Alzheimer's .

Industrial Applications

The compound has utility in the industrial sector , particularly in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers, where its chemical stability and reactivity can be advantageous.

Case Studies

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit various enzymes, which may have implications in modulating biochemical pathways related to diseases .

- Neuroprotective Effects : In vitro studies indicate that this compound may protect against neurodegenerative processes by influencing cellular signaling pathways involved in neuronal health .

- Therapeutic Development : Ongoing investigations are assessing its efficacy in treating conditions like Alzheimer's disease by evaluating its interaction with neurotransmitter systems .

Mechanism of Action

The mechanism of action of (4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar reactivity.

Imidazopyridines: These compounds have a fused imidazole and pyridine ring system and are known for their biological activity.

Pyrimidine derivatives: These compounds contain a pyrimidine ring and are widely studied for their pharmacological properties.

Uniqueness

(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester is unique due to its combination of a pyridine ring and a carbamate group. This structure provides a balance of reactivity and stability, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.

Biological Activity

The compound (4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester (CAS Number: 946385-15-5) is a derivative of carbamic acid, notable for its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₄H₂₃N₃O₂

- Molecular Weight : 265.351 g/mol

- Purity : 95%

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, which can play a crucial role in modulating biochemical pathways related to diseases.

- Receptor Binding : It may interact with specific receptors, influencing cellular signaling pathways that are vital for maintaining physiological functions.

Therapeutic Applications

Research indicates that this compound has potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier effectively. Its structural properties allow it to interact with neurotransmitter systems, potentially aiding in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Experimental Data

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines at micromolar concentrations. For instance, a study reported IC₅₀ values indicating significant cell death in treated cells compared to controls, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another study focused on the compound's neuroprotective properties against amyloid-beta toxicity in astrocytes. The results indicated that treatment with the compound improved cell viability significantly when co-administered with amyloid-beta peptides, highlighting its potential role in neuroprotection .

- Analytical Studies : The compound has been utilized as a reference standard in various analytical techniques, aiding in the characterization of related compounds and ensuring accurate quantification in complex mixtures .

Summary of Key Research Findings

Q & A

Q. What are the key synthetic routes for preparing (4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester?

A three-step synthesis strategy is commonly employed for analogous tert-butyl carbamate derivatives:

- Step 1 : Formation of a boronic acid intermediate (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) via protection of the amine group with a tert-butyl carbamate moiety.

- Step 2 : Suzuki-Miyaura cross-coupling to introduce a pyridyl group, yielding a substituted benzyl carbamate intermediate.

- Step 3 : Selective hydrogenation under controlled conditions to reduce specific functional groups while preserving the tert-butyl carbamate protecting group . Note: Optimize reaction conditions (e.g., catalyst loading, hydrogen pressure) to avoid over-reduction or deprotection.

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC : Assess purity (>95% recommended for biological studies) using reverse-phase chromatography with UV detection.

- MS/MS : Confirm molecular weight and fragmentation patterns, as demonstrated in enzymatic assays for carbamate derivatives .

- NMR : Verify proton environments (e.g., tert-butyl protons at ~1.4 ppm, pyridyl aromatic signals between 7.5–8.5 ppm).

- FT-IR : Identify carbamate C=O stretching (~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.